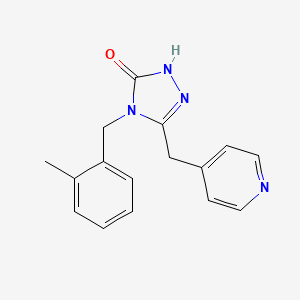
4-(2-methylbenzyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazolone derivatives involves multi-step chemical reactions, starting from basic heterocyclic compounds and utilizing various reagents to introduce specific functional groups. For instance, Jin-Xia Mu et al. (2015) detailed the synthesis of a closely related compound, involving reactions that provide insights into the methods used to construct the triazolone core and modify its side chains.
Molecular Structure Analysis
The molecular structure of triazolone derivatives is characterized using techniques such as X-ray crystallography and NMR spectroscopy. The study by Mu et al. presents the crystal structure of a similar compound, highlighting the triclinic space group and the molecular dimensions that provide a foundation for understanding the structural characteristics of these molecules.
Chemical Reactions and Properties
Triazolone derivatives undergo various chemical reactions, including functional group transformations and interactions with other compounds. The reactivity is influenced by the presence of the triazolone core and the substituents attached to it. The studies exploring these reactions contribute to our understanding of the chemical behavior of these compounds and their potential as intermediates in synthetic chemistry.
Physical Properties Analysis
The physical properties of triazolone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. The detailed crystallographic analysis provides insights into the compound's stability, packing, and intermolecular interactions, which are essential for predicting its behavior in various environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, define the versatility of triazolone derivatives in synthetic applications. Studies focusing on these aspects reveal the compound's potential for further functionalization and its role in forming more complex molecular architectures.
References
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Studies have shown that derivatives of 1,2,4-triazoles, which can be synthesized from reactions involving pyridin-4-yl compounds, display significant antimicrobial activity. For instance, compounds synthesized from 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol showed good to moderate activity against various microbes, indicating potential applications in developing new antimicrobial agents (Bayrak et al., 2009).
Antifungal Activity
A specific derivative, "4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine", was synthesized and demonstrated moderate antifungal activity. This highlights the compound's potential in contributing to new antifungal therapies (Mu et al., 2015).
Catalysis in Transfer Hydrogenation
Research on Ir(III), Ru(II), and Os(II) complexes with pyridyl-mesoionic carbene ligands, which could be related to the chemical structure of interest, has shown that these complexes can be highly effective in transfer hydrogenation catalysis. This opens avenues for their application in synthetic chemistry and industrial processes (Bolje et al., 2015).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles, including compounds with structural similarities to the chemical , have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests their application in protecting industrial machinery and infrastructure against corrosion (Ansari et al., 2014).
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methyl]-3-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-4-2-3-5-14(12)11-20-15(18-19-16(20)21)10-13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGXEUONPJALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NNC2=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4010117.png)
![4-(2-benzoyl-4-chlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010121.png)
![methyl 2-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4010127.png)
![4-(1-{4-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}ethyl)morpholine](/img/structure/B4010135.png)
![3-(benzyloxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine trifluoroacetate](/img/structure/B4010153.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4010173.png)

![N-[4-(4-morpholinyl)phenyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B4010182.png)
![2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4010187.png)
![1-allyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010191.png)
![2-{3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010200.png)
![17-{[(2-ethylphenyl)amino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4010205.png)

![N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4010217.png)